molecular formula C19H21N3O B12138097 N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide

N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide

Cat. No.: B12138097
M. Wt: 307.4 g/mol
InChI Key: UQEWZUCEJQSQIO-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide is a compound that features a benzimidazole moiety linked to a benzamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a tert-butyl group to the benzamide enhances the compound’s stability and lipophilicity, potentially improving its biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzimidazol-2-ylmethyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or benzamide groups.

    Substitution: Various substituted benzimidazole or benzamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Antiviral: Potential use in inhibiting viral replication.

Medicine

    Anticancer: Investigated for its ability to inhibit cancer cell growth.

    Anti-inflammatory: Potential use in reducing inflammation.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The benzamide group may enhance binding affinity to specific proteins or enzymes, modulating their activity. Molecular targets include DNA, enzymes involved in cell division, and inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of tert-butyl.

    N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide: Another similar compound with a methyl group at a different position.

Uniqueness

    Stability: The tert-butyl group provides greater stability compared to methyl groups.

    Lipophilicity: Enhanced lipophilicity may improve cell membrane permeability and bioavailability.

    Biological Activity: Potentially higher efficacy in biological applications due to the structural modifications.

This detailed overview of N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this compound

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C19H21N3O/c1-19(2,3)14-10-8-13(9-11-14)18(23)20-12-17-21-15-6-4-5-7-16(15)22-17/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

UQEWZUCEJQSQIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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